H-Asn-OtBu HCl

Description

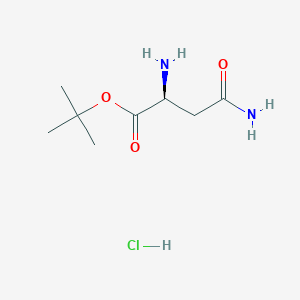

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKCUXXNGWROA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584954 | |

| Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63094-81-5 | |

| Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of H Asn Otbu Hcl in Advanced Peptide Synthesis Research

H-Asn-OtBu HCl in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. du.ac.inresearchgate.net The use of this compound in this technique addresses several key challenges associated with the incorporation of asparagine residues.

Protecting Group Orthogonality and Compatibility with Fmoc/tBu Strategies

The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS. du.ac.incsic.es This strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups for permanent protection of the amino acid side chains. csic.esiris-biotech.de

The tert-butyl (tBu) group of this compound is a key component of this strategy. iris-biotech.de It is stable to the basic conditions (typically piperidine) used for Fmoc group removal during each cycle of peptide elongation. csic.esiris-biotech.de This stability ensures that the C-terminal protection of the asparagine residue remains intact throughout the synthesis. The concept of orthogonality is crucial here, as it allows for the selective removal of one type of protecting group without affecting others, a fundamental principle for the successful synthesis of complex peptides. iris-biotech.deresearchgate.net

| Protecting Group Strategy | Temporary α-Amino Protection | Permanent Side-Chain/C-Terminal Protection | Deprotection Conditions |

| Fmoc/tBu | Fmoc | tBu, Trt, Pbf | Fmoc: Piperidine (B6355638) (base-labile) |

| tBu, Trt, Pbf: TFA (acid-labile) |

This table illustrates the orthogonal nature of the Fmoc/tBu strategy, where different classes of protecting groups are removed under distinct chemical conditions.

Coupling Efficiency Studies of this compound in SPPS

Studies have investigated the coupling efficiency of various amino acid derivatives. While specific quantitative data on the coupling efficiency of this compound is not extensively detailed in the provided search results, the general principles of SPPS suggest that factors such as steric hindrance and the choice of coupling reagents play a significant role. The use of efficient coupling reagents like HBTU or HCTU is common in SPPS to drive the reaction towards completion. lookchem.com The hydrochloride salt form of this compound requires neutralization, typically with a non-nucleophilic base like diisopropylethylamine (DIEA), prior to the coupling reaction to free the N-terminal amine for reaction.

Minimizing Side Reactions during Asparagine Incorporation

The incorporation of asparagine into a peptide sequence can be problematic due to potential side reactions. One major issue is the dehydration of the asparagine side-chain amide to a nitrile group, particularly during the activation step with carbodiimide (B86325) reagents. peptide.comgoogle.com Another significant side reaction is the formation of aspartimide, which can occur when the peptide contains an aspartic acid residue. biotage.comiris-biotech.de This rearrangement is base-catalyzed and can lead to the formation of undesired β-peptides and piperidide adducts. biotage.comiris-biotech.de

While this compound itself does not directly address the side-chain amide issues of asparagine, the use of side-chain protected asparagine derivatives, such as those with a trityl (Trt) group, is a common strategy to mitigate these problems in Fmoc-SPPS. peptide.comnih.gov The Trt group protects the side-chain amide from dehydration and other unwanted reactions. peptide.com

Strategies to minimize aspartimide formation from preceding aspartate residues often involve the use of bulkier side-chain protecting groups on the aspartate or modifying the Fmoc deprotection conditions, for instance by adding HOBt to the piperidine solution. biotage.com

Cleavage and Deprotection Strategies for this compound derived Peptides

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all permanent protecting groups. rsc.org For peptides synthesized using the Fmoc/tBu strategy, including those incorporating this compound, this is typically achieved with a strong acid cocktail. csic.es

Trifluoroacetic acid (TFA) is the most common reagent for this purpose. rsc.orgthermofisher.com The cleavage cocktail often includes scavengers to trap the reactive carbocations generated during the deprotection of tBu and other protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine. peptide.comwordpress.com The cleavage process must be optimized in terms of time and scavenger composition to ensure complete deprotection and minimize side product formation. thermofisher.comsigmaaldrich.com For some protecting groups, such as Arg(Pmc), longer cleavage times may be necessary for complete removal. peptide.comthermofisher.com

| Cleavage Reagent | Typical Concentration | Common Scavengers | Purpose of Scavengers |

| Trifluoroacetic acid (TFA) | 95% | Water, Triisopropylsilane (TIS), Dithiothreitol (DTT) | To quench reactive carbocations and prevent side reactions. |

This table summarizes a typical cleavage cocktail used for deprotecting peptides synthesized via the Fmoc/tBu strategy.

This compound in Solution-Phase Peptide Synthesis (LPPS)

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method for creating peptides. acs.orgscribd.com While often more labor-intensive than SPPS for long peptides, it remains a valuable technique, especially for the synthesis of short peptides and for fragment condensation strategies. acs.org this compound finds important applications in this domain as well.

Fragment Condensation Strategies Utilizing this compound

Fragment condensation is a powerful strategy in LPPS for the synthesis of large peptides. thieme-connect.de This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. This can help to overcome problems of insolubility that can arise during the stepwise synthesis of long peptides. thieme-connect.de

This compound can be used to prepare C-terminal asparagine-containing peptide fragments. The tBu ester provides stable protection of the C-terminus during the synthesis of the fragment. After the synthesis of the fragment, the N-terminal protecting group (e.g., Boc or Z) can be selectively removed, and the resulting fragment with a free N-terminal amine can be coupled to another peptide fragment with an activated C-terminus. The hydrochloride salt form of this compound is advantageous as it improves the stability and handling of the amino acid ester. bachem.com The use of water-soluble carbodiimides is a common method for fragment condensation reactions. researchgate.net

Purification Methodologies for Solution-Phase Synthesized Peptides

The purification of synthetic peptides is a critical step to isolate the target molecule from a mixture of deletion sequences, byproducts, and unreacted reagents. In solution-phase peptide synthesis, the choice of purification method is often dictated by the physicochemical properties of the peptide, including the protecting groups employed. The presence of the tert-butyl (OtBu) group in peptides containing the Asn(OtBu) residue, derived from this compound, significantly influences their solubility and chromatographic behavior, necessitating specific purification strategies.

One of the primary methods for purifying peptides synthesized in solution is liquid-liquid extraction (LLE) . google.com This technique leverages the differential solubility of the peptide in immiscible liquid phases. The hydrophobic nature of the OtBu group can enhance the solubility of the peptide intermediate in organic solvents, facilitating its separation from more polar impurities. A typical LLE protocol might involve dissolving the crude reaction mixture in an organic solvent like dichloromethane (B109758) (DCM) and washing it with aqueous solutions of acid, base, and brine to remove unreacted starting materials and byproducts. acs.org

Crystallization is another powerful purification technique for intermediates in solution-phase synthesis. The increased crystallinity of certain protected peptides can be exploited for their isolation in a highly pure form. While not universally applicable, when successful, it provides a cost-effective and scalable method for purification.

For more complex mixtures, chromatographic techniques are indispensable. squarespace.comFlash chromatography on silica (B1680970) gel is commonly used to purify protected peptide fragments. chemimpex.com The retention of the peptide on the stationary phase is influenced by its polarity, which is in turn affected by the protecting groups. The non-polar OtBu group generally leads to a lower retention time on normal-phase silica gel compared to peptides with unprotected or more polar side chains.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent method for the final purification of deprotected peptides. However, it is also used for purifying protected peptide intermediates. rsc.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), often with an acid modifier like trifluoroacetic acid (TFA). The hydrophobic OtBu group increases the retention time of the peptide on the reversed-phase column.

A notable advancement in purification is Reverse Phase-Solid Phase Extraction (RP-SPE) with gradient elution, which has been demonstrated as a simple, economical, and efficient methodology. nih.govresearchgate.net A study on the purification of Fmoc-L-Asn-(2,3,4,6-tetra-O-acetyl-β-D-N-glucopyranosyl)-OtBu, a derivative with a tert-butyl ester, highlights the utility of this method. nih.govresearchgate.netresearchgate.net The purification was achieved using a stepwise gradient of acetonitrile in water, both containing TFA. researchgate.net The hydrophobicity imparted by the OtBu group was a key factor in determining the elution conditions necessary to separate the desired product from impurities. nih.govresearchgate.net

The following table summarizes the key purification methodologies applicable to peptides containing the Asn(OtBu) residue:

| Purification Method | Principle | Application for Asn(OtBu) Peptides | Key Considerations |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. | The hydrophobic OtBu group can enhance solubility in organic solvents, aiding separation from polar impurities. | Choice of solvents is critical; may not be sufficient for highly complex mixtures. |

| Crystallization | Formation of a solid crystalline structure from a solution. | Can be effective for some protected peptide intermediates, offering high purity. | Highly dependent on the specific peptide sequence and protecting groups. |

| Flash Chromatography | Separation based on polarity on a solid stationary phase. | Useful for purifying protected peptide fragments. The OtBu group reduces polarity, affecting elution. | Requires careful selection of the solvent system for optimal separation. |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity on a non-polar stationary phase. | Standard method for final purification. The OtBu group increases retention time. | High resolution but can be costly and time-consuming for large-scale purification. |

| Reversed-Phase SPE (RP-SPE) | A form of preparative chromatography using a solid-phase extraction cartridge. | An economical and efficient alternative to preparative HPLC for purifying protected intermediates like Fmoc-Asn(GlcAc4)-OtBu. nih.govresearchgate.net | The elution program must be carefully designed based on the hydrophobicity of the target peptide. nih.gov |

Role of Asparagine Protection in Peptide Conformation and Functionality

The side chain of asparagine plays a crucial role in the structure and function of peptides and proteins. Its ability to act as both a hydrogen bond donor and acceptor allows it to participate in various secondary structures and interactions. nih.gov The protection of the asparagine side chain during peptide synthesis is not only a chemical necessity to prevent side reactions but can also have significant conformational implications. The use of the tert-butyl (OtBu) protecting group, as in this compound, introduces a bulky and hydrophobic moiety that can influence the local peptide environment.

Asparagine residues are known to be involved in the formation of specific turn structures, such as the Asx turn , where the side-chain carbonyl oxygen forms a hydrogen bond with a backbone amide proton of a downstream residue. researchgate.net The presence of the large OtBu group on the asparagine side chain could sterically hinder the formation of such turns. The bulkiness of the tert-butyl group may prevent the peptide backbone from adopting the necessary dihedral angles to form the hydrogen bond that defines the turn.

Furthermore, the asparagine side chain is often found at the N-terminus of α-helices, where it can act as an N-cap . This involves the side-chain amide forming hydrogen bonds with the backbone amide protons of the following residues, thereby stabilizing the helix dipole. The OtBu group, by replacing the amide protons with a bulky, non-polar group, would prevent these specific hydrogen-bonding interactions, potentially destabilizing or preventing the formation of an α-helix at that position.

The conformational effects of the OtBu protecting group can be contrasted with other protecting groups used for asparagine, such as the trityl (Trt) group. While both are bulky, the triphenylmethyl group of Trt is significantly larger than the tert-butyl group. The choice of protecting group can therefore be used to modulate the conformational preferences of the peptide during synthesis and in its protected form.

The table below outlines the potential conformational effects of the Asn(OtBu) residue in a peptide chain:

| Structural Feature | Role of Unprotected Asparagine | Potential Impact of Asn(OtBu) |

| Asx Turn | The side-chain carbonyl oxygen forms a hydrogen bond with a backbone amide proton, stabilizing a turn structure. researchgate.net | The bulky OtBu group may sterically hinder the formation of the turn by preventing the necessary backbone conformation. |

| α-Helix N-capping | The side-chain amide can form hydrogen bonds with backbone amide protons of subsequent residues, stabilizing the helix. | The OtBu group eliminates the hydrogen bond donor capacity of the side chain, potentially disrupting helix formation. |

| Hydrogen Bonding Networks | The asparagine side chain can participate in extensive hydrogen bonding networks as both a donor and acceptor. nih.gov | The OtBu group blocks the hydrogen bond donor capability and sterically hinders the acceptor site, altering potential intermolecular and intramolecular interactions. |

| Peptide Aggregation | The polar side chain of asparagine can contribute to interchain hydrogen bonding, sometimes leading to aggregation. | The hydrophobic OtBu group may reduce polar aggregation but could potentially promote hydrophobic aggregation depending on the sequence context. |

It is important to note that these are potential effects, and the actual conformational outcome will depend on the specific peptide sequence and the surrounding chemical environment. However, the use of this compound provides peptide chemists with a tool to influence the conformational landscape of a synthetic peptide.

This compound as a Precursor for Modified Peptides and Peptidomimetics

The development of modified peptides and peptidomimetics is a major focus in medicinal chemistry, aiming to create molecules with enhanced stability, bioavailability, and therapeutic activity compared to their natural peptide counterparts. researchgate.net this compound is a valuable precursor in this field, providing a protected asparagine building block that can be incorporated into novel molecular scaffolds.

Peptidomimetics often involve the modification of the peptide backbone to create non-natural structures that mimic the spatial arrangement of the original peptide. The synthesis of such molecules frequently relies on the principles of solution-phase organic chemistry, where protected amino acid derivatives are essential starting materials. This compound, with its free α-amino group and protected side chain, is well-suited for this purpose. The OtBu group is stable under a variety of coupling conditions but can be readily removed with acids like trifluoroacetic acid (TFA) at the appropriate stage of the synthesis. iris-biotech.de

One example of peptidomimetic synthesis where protected amino acid derivatives are crucial is the creation of hydantoin-based scaffolds . acs.org These structures can be synthesized through a condensation/cyclization domino process involving isocyanates of amino esters and N-alkyl aspartic acid diesters. acs.org this compound could be envisioned as a starting material for the synthesis of such building blocks, where the asparagine side chain is incorporated into a heterocyclic system.

Another area is the synthesis of constrained peptides , where the peptide backbone is cyclized or linked to create a more rigid conformation. This can be achieved by forming linkages between amino acid side chains. The OtBu group on the asparagine side chain in this compound provides orthogonal protection, allowing other functionalities in the peptide to be selectively manipulated while the asparagine side chain remains protected.

Furthermore, this compound can be used to synthesize peptides with modified side chains . After incorporation of the Asn(OtBu) residue into a peptide, the OtBu group can be removed to reveal the free carboxylic acid on the asparagine side chain. This carboxylic acid can then be derivatized to introduce a wide range of functional groups, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

The following table presents examples of how this compound can serve as a precursor in the synthesis of modified peptides and peptidomimetics:

| Type of Modification | Synthetic Strategy | Role of this compound |

| Backbone Modification (e.g., Hydantoins) | Condensation and cyclization reactions to form heterocyclic structures within the peptide backbone. | Can be used to synthesize the necessary building blocks containing the asparagine side chain, with the OtBu group providing temporary protection. acs.org |

| Side-Chain Modification | Post-synthetic modification of the asparagine side chain after deprotection of the OtBu group. | Provides a latent carboxylic acid functionality on the asparagine side chain that can be selectively unmasked and derivatized. |

| Constrained Peptides | Cyclization of the peptide through side-chain to side-chain or side-chain to backbone linkages. | The OtBu group offers orthogonal protection, allowing other reactive sites to be manipulated for cyclization while the asparagine side chain is protected. |

| Synthesis of Peptide-Drug Conjugates | Attachment of a drug molecule to the asparagine side chain. | The deprotected asparagine side chain can serve as a conjugation point for the drug molecule. |

Advanced Research Areas and Future Directions Involving H Asn Otbu Hcl

Derivatization and Functionalization Studies of H-Asn-OtBu HCl

The inherent reactivity of amino acid side chains, coupled with the protecting groups present in this compound, makes it a valuable substrate for targeted chemical modifications and the synthesis of functionalized molecules.

Selective Chemical Modifications of Asparagine Side Chain

The side chain of asparagine (-CH2-CONH2) presents opportunities for selective modification. While the tert-butyl ester protects the alpha-carboxyl group, the amide functionality of the side chain can be a target for specific reactions. Research in this area explores methods to alter or functionalize this amide group without affecting other parts of the molecule, thereby creating novel asparagine analogs with tailored properties. For instance, strategies for modifying amino acid side chains, including those with amide functionalities, are crucial for generating non-canonical amino acids (ncAAs) for various applications nih.gov. These modifications can involve reactions that introduce new functional groups or alter the existing amide structure, leading to derivatives with altered solubility, reactivity, or biological activity.

Synthesis of Asparagine Conjugates for Bioconjugation Applications

This compound serves as a key building block for synthesizing asparagine conjugates, which are essential for bioconjugation applications. Bioconjugation involves chemically linking biomolecules, such as peptides or proteins, to other molecules like labels, drugs, or solid supports. The protected nature of this compound allows for its controlled incorporation into larger structures. For example, studies have explored the synthesis of glycopeptides containing fucosylated linkage regions using protecting groups like the tert-butyl ester, demonstrating its utility in creating complex biomolecular architectures . These conjugates are vital for developing targeted therapies, diagnostic tools, and advanced biomaterials.

Mechanistic Investigations of Reactions Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is critical for optimizing synthetic strategies and predicting reaction outcomes. This involves studying the kinetics, thermodynamics, and the identification of transient species.

Reaction Kinetics and Thermodynamic Analysis

Investigating the reaction kinetics of this compound provides insights into reaction rates and the factors influencing them. For example, studies on SN1 reactions, such as the formation of tert-butyl chloride from tert-butanol (B103910) and HCl, illustrate how reaction rates are dependent on the stability of carbocation intermediates and the nature of the nucleophile rsc.orglibretexts.org. While this compound itself is not directly involved in such simple alcohol reactions, the principles of carbocation formation and nucleophilic attack are relevant to understanding the behavior of its protecting groups or potential side reactions during its use in peptide synthesis. Thermodynamic analysis, on the other hand, quantifies the energy changes associated with these reactions, providing information about their spontaneity and equilibrium positions.

Elucidation of Intermediates and Transition States

A deeper understanding of reaction pathways requires identifying the transient intermediates and transition states. In organic chemistry, transition states are high-energy, short-lived molecular arrangements that represent the peak of the energy barrier in a reaction ucsd.edu. For reactions involving protected amino acids like this compound, understanding these states is crucial for controlling selectivity and minimizing side reactions, such as aspartimide formation, which can occur during peptide synthesis iris-biotech.de. Computational chemistry plays a significant role in modeling these fleeting species, offering detailed insights into reaction mechanisms that are otherwise difficult to observe experimentally.

Computational Chemistry Studies of this compound

Computational chemistry offers powerful tools for predicting and understanding the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can be used to explore molecular structures, electronic properties, and reaction pathways researchgate.netresearchgate.netresearchgate.net. Studies on similar amino acid derivatives have utilized DFT to analyze molecular parameters such as TPSA (Topological Polar Surface Area), LogP, and the number of hydrogen bond acceptors and donors, which are indicative of a molecule's solubility, membrane permeability, and potential for molecular interactions chemscene.comchemscene.comchemscene.com. These computational approaches can also be employed to model reaction mechanisms, identify transition states, and predict reaction kinetics, thereby complementing experimental investigations and guiding future research directions frontiersin.orgrsc.orgacs.orgresearchgate.net.

Analytical and Characterization Techniques in H Asn Otbu Hcl Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of H-Asn-OtBu HCl. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and the functional groups present.

NMR spectroscopy is a powerful, non-destructive technique used to determine the precise structure of organic molecules by mapping the carbon and hydrogen framework. ruifuchemical.com For this compound, both ¹H and ¹³C NMR are utilized to confirm its identity, with spectra expected to be consistent with the proposed structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The presence of the hydrochloride salt means the amine group is protonated (-NH₃⁺), and its protons can exchange with solvent protons (like in D₂O), sometimes leading to broad signals or their disappearance from the spectrum. Key expected signals include a distinct singlet for the nine equivalent protons of the tert-butyl ester group and multiplets for the alpha- and beta-protons of the asparagine backbone. The amide protons (-CONH₂) typically appear as two separate signals due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbons of the ester and amide groups, the quaternary and methyl carbons of the tert-butyl group, and the alpha- and beta-carbons of the asparagine core. oregonstate.edu The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N). oregonstate.edu

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| tert-Butyl (CH₃) | ¹H | ~1.4-1.5 | Singlet, integrating to 9 protons. |

| β-CH₂ | ¹H | ~2.8-3.0 | Multiplet, integrating to 2 protons. |

| α-CH | ¹H | ~4.0-4.2 | Multiplet, integrating to 1 proton. |

| Amide (NH₂) | ¹H | ~7.0-8.0 | Two broad singlets, integrating to 1 proton each. |

| Amine (NH₃⁺) | ¹H | ~8.0-8.5 | Broad singlet, integrating to 3 protons, may exchange with solvent. |

| tert-Butyl (CH₃) | ¹³C | ~28 | Signal for the three equivalent methyl carbons. |

| β-CH₂ | ¹³C | ~35 | Signal for the methylene (B1212753) carbon. imreblank.ch |

| α-CH | ¹³C | ~51-53 | Signal for the alpha-carbon. imreblank.ch |

| tert-Butyl (Quaternary C) | ¹³C | ~83 | Signal for the quaternary carbon of the ester. |

| Ester (C=O) | ¹³C | ~170 | Signal for the ester carbonyl carbon. imreblank.ch |

| Amide (C=O) | ¹³C | ~173 | Signal for the amide carbonyl carbon. imreblank.ch |

Note: Predicted values are based on typical chemical shift ranges for these functional groups and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. sci-hub.se The IR spectrum of this compound displays distinctive absorption bands corresponding to its primary functional groups.

Key characteristic bands include:

N-H Stretching: The primary amine hydrochloride (-NH₃⁺) gives rise to a very broad and strong absorption band in the 2500-3200 cm⁻¹ region. The primary amide (-CONH₂) shows two distinct, sharp to medium bands for asymmetric and symmetric stretching, typically around 3400-3200 cm⁻¹. asianpubs.org

C-H Stretching: Absorptions for C-H bonds of the alkyl portions (tert-butyl, CH₂, CH) appear just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl (C=O) stretching vibrations are expected. The ester carbonyl typically absorbs at a higher wavenumber (around 1730-1750 cm⁻¹) compared to the amide carbonyl (Amide I band), which appears around 1650-1680 cm⁻¹. bas.bg

N-H Bending: The N-H bending vibration of the primary amide (Amide II band) is found around 1620-1550 cm⁻¹. researchgate.net The bending from the -NH₃⁺ group also contributes to absorption in this region.

C-O Stretching: A strong band corresponding to the C-O stretch of the tert-butyl ester is expected in the 1300-1150 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3400-3200 | Amide (R-CONH₂) | N-H Stretch (asymmetric & symmetric) | Medium, Sharp |

| ~3200-2500 | Amine salt (-NH₃⁺) | N-H Stretch | Strong, Broad |

| ~2980 | Alkyl (C-H) | C-H Stretch | Medium |

| ~1740 | Ester (R-COOR') | C=O Stretch | Strong |

| ~1670 | Amide (R-CONH₂) | C=O Stretch (Amide I) | Strong |

| ~1600 | Amide (R-CONH₂) | N-H Bend (Amide II) | Medium |

| ~1250 | Ester (R-COOR') | C-O Stretch | Strong |

Chromatographic Methods for Purity Assessment and Isolation

HPLC is the standard technique for determining the purity of this compound. chemimpex.comjk-sci.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. A C18 column is a typical choice for the stationary phase. mdpi.com

The mobile phase usually consists of a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. chemimpex.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a wide range of polarities. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by UV absorbance around 210-220 nm. Commercial suppliers often guarantee a purity of ≥95% or higher as determined by this method. chemimpex.comjk-sci.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. As an amino acid salt, the compound is non-volatile and thermally labile, making it incompatible with the high temperatures required for GC analysis. sigmaaldrich.com

To analyze amino acids like asparagine by GC, a derivatization step is necessary to convert the polar functional groups (-NH₃⁺, -CONH₂) into more volatile and thermally stable moieties. sigmaaldrich.comnih.gov Common derivatization procedures include:

Esterification followed by Acylation: The carboxylic acid (if present) is first esterified (e.g., with butanol/HCl), and then the amine and amide groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Silylation: Active hydrogens on amine, amide, and carboxyl groups are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

After derivatization, the resulting volatile compound can be separated by GC and detected, often by a mass spectrometer (GC-MS). This approach is useful for identifying and quantifying amino acids in complex mixtures, such as in metabolic studies. nist.govubbcluj.ro However, for routine purity analysis of the this compound salt, HPLC is the preferred method due to its simplicity and the avoidance of a chemical derivatization step.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and provide structural information through fragmentation analysis. nih.gov The molecular formula is C₈H₁₆N₂O₃·HCl, corresponding to a molecular weight of 224.69 g/mol . ruifuchemical.comsigmaaldrich.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺, where M is the free base (C₈H₁₆N₂O₃, MW = 188.22). Therefore, the expected parent ion would appear at an m/z of approximately 189.23.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions, which helps to confirm the structure. Key fragmentation pathways for the [M+H]⁺ ion of H-Asn-OtBu would likely involve the loss of small, stable neutral molecules.

| m/z (Predicted) | Ion/Fragment | Description |

|---|---|---|

| 189.23 | [M+H]⁺ | Protonated molecular ion of the free base. |

| 133.17 | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl ester. |

| 115.12 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water. |

| 87.08 | [C₄H₇N₂O]⁺ | Fragment corresponding to the asparagine side chain and backbone after loss of the ester. |

| 57.11 | [C₄H₉]⁺ | tert-Butyl cation (can be observed depending on ionization conditions). |

Additionally, MS is a powerful tool for detecting common modifications, such as the deamidation of the asparagine side chain to form aspartic acid, which results in a mass increase of approximately 1 Da. researchgate.net This is critical for assessing the stability of asparagine-containing peptides and their precursors.

Broader Research Implications and Translational Aspects

H-Asn-OtBu HCl in Drug Discovery and Development Research

The primary application of this compound lies in its role as a protected amino acid derivative for peptide synthesis, a cornerstone of modern drug development. The tert-butyl group prevents the side-chain carboxyl group of asparagine from participating in unwanted reactions during the peptide chain elongation process, ensuring the formation of the desired peptide sequence.

This compound is instrumental in the synthesis of a variety of therapeutic peptides. The tert-butyl protecting group is favored in many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), due to its stability under various reaction conditions and its straightforward removal during the final deprotection step. While direct evidence of its use in every therapeutic peptide is not always explicitly detailed in general literature, the principles of peptide synthesis strongly support its application in creating complex peptide structures.

An example of a therapeutic peptide whose synthesis involves the protection of acidic amino acid residues is Melanotan II, a synthetic analog of the naturally occurring melanocortin peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). biosynth.com The synthesis of Melanotan II involves the formation of a cyclic peptide structure, a process that requires precise control over reactive side chains. nih.govnih.gov The solution-phase synthesis of Melanotan II has been described utilizing a related protected aspartic acid derivative, Z-Asp(γOtBu)-OPfp, highlighting the importance of the tert-butyl protecting group in the synthesis of such complex, biologically active peptides. nih.gov

The following table outlines key therapeutic peptides where the principles of side-chain protection, exemplified by compounds like this compound, are fundamental to their synthesis.

| Therapeutic Peptide | Therapeutic Area | Relevance of Asparagine/Aspartic Acid Protection |

| Melanotan II | Dermatology (Skin Pigmentation) | The synthesis of this cyclic peptide requires orthogonal protection strategies to ensure correct cyclization, where tert-butyl protection of acidic residues is a common approach. biosynth.comnih.govnih.gov |

| Exenatide | Endocrinology (Type 2 Diabetes) | As a complex 39-amino acid peptide, its synthesis relies on robust protecting group strategies to ensure high purity and yield. google.comjustia.com |

| Buforin II | Infectious Diseases (Antimicrobial) | This 21-amino acid peptide's synthesis necessitates careful side-chain protection to achieve the correct primary sequence responsible for its antimicrobial activity. nih.govnih.govmedchemexpress.comresearchgate.netanaspec.com |

This table illustrates the types of therapeutic peptides where the synthetic principles involving protected asparagine derivatives like this compound are applied.

The utility of this compound extends beyond therapeutic peptides to the broader synthesis of biologically active compounds. The controlled incorporation of asparagine residues is crucial for the structure and function of many peptides and proteins that are targets or agents in drug discovery. The tert-butyl protection strategy allows chemists to build complex molecular architectures with high precision, leading to the development of novel compounds with potential therapeutic applications.

Methodological Advancements in Amino Acid Chemistry

The use of this compound and other protected amino acids has been at the forefront of methodological advancements in peptide chemistry. A significant challenge in the synthesis of peptides containing asparagine is the formation of aspartimide, a cyclic byproduct that can lead to impurities and reduced yields. researchgate.netresearchgate.netnih.gov This side reaction is particularly problematic in Fmoc-based solid-phase peptide synthesis. nih.gov

The standard tert-butyl (OtBu) protecting group for the asparagine side chain, as found in this compound, offers a degree of protection against aspartimide formation. researchgate.net However, for particularly susceptible sequences, the OtBu group may not be sufficient to completely prevent this side reaction. researchgate.net This has spurred research into the development of new, bulkier tert-butyl based protecting groups and other novel protection strategies to more effectively mitigate aspartimide formation. researchgate.netiris-biotech.de These advancements are crucial for improving the efficiency and purity of peptide synthesis, enabling the creation of more complex and previously inaccessible peptide sequences. nih.gov

The ongoing research into optimizing protecting groups for asparagine is a testament to the compound's importance and the continuous drive for innovation in peptide synthesis methodologies. The challenges associated with asparagine have directly led to a deeper understanding of reaction mechanisms in peptide chemistry and the development of more robust synthetic protocols.

Future Perspectives in Asparagine Derivative Research

The future of asparagine derivative research is intrinsically linked to the ongoing quest for more efficient and reliable methods of peptide and protein synthesis. The limitations of current protecting groups, including the standard tert-butyl group, continue to drive innovation in the field.

Future research is likely to focus on several key areas:

Development of Novel Protecting Groups: The design and synthesis of new protecting groups for the asparagine side chain that completely eliminate the risk of aspartimide formation while being compatible with standard peptide synthesis protocols is a major goal. nih.gov

Greener Synthetic Methodologies: There is a growing emphasis on developing more environmentally friendly approaches to peptide synthesis. rsc.org This includes the use of greener solvents and more atom-economical reagents, which will also apply to the synthesis and use of asparagine derivatives.

Application in Complex Biologics: As the therapeutic landscape moves towards more complex biologics, including large peptides and small proteins, the demand for highly efficient and robust methods for their synthesis will increase. This will necessitate further advancements in the chemistry of protected amino acids like this compound.

Q & A

Q. What are the recommended synthetic protocols for H-Asn-OtBu·HCl, and how can reproducibility be ensured?

H-Asn-OtBu·HCl is synthesized via coupling reactions using N,N'-disuccinimidyl carbonate (DSC) and hydrazides under inert conditions (N₂ atmosphere). Key steps include:

Q. How should H-Asn-OtBu·HCl be characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): Analyze and spectra to verify backbone structure and tert-butyl group integration .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns .

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) and amine (N-H) stretches . Purity is assessed via thin-layer chromatography (TLC) with >98% spot homogeneity .

Q. What are the optimal storage and handling conditions for H-Asn-OtBu·HCl?

- Storage: Store as a powder at -20°C in airtight containers; solutions in dry DMSO or DCM should be kept at -80°C for long-term stability .

- Handling: Use gloves and eye protection to avoid moisture absorption and degradation. Pre-dry glassware under vacuum when working with hygroscopic reagents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for H-Asn-OtBu·HCl derivatives during synthesis?

- Cross-Validation: Compare observed chemical shifts with literature values for similar azapeptides .

- Dynamic Effects: Assess rotameric equilibria (e.g., tert-butyl group rotation) using variable-temperature NMR .

- Impurity Analysis: Use LC-MS to detect side products from incomplete coupling or hydrolysis .

Q. What strategies improve coupling efficiency of H-Asn-OtBu·HCl in solid-phase peptide synthesis (SPPS)?

Q. How does the tert-butyl protecting group influence the mechanistic pathway of H-Asn-OtBu·HCl in peptide bond formation?

The OtBu group:

- Steric Shielding: Prevents nucleophilic attack on the carbonyl carbon, reducing racemization .

- Solubility Modulation: Enhances solubility in organic solvents (e.g., DCM, THF), facilitating homogeneous reaction conditions .

- Acid Sensitivity: Requires mild deprotection (e.g., TFA) to avoid backbone degradation .

Methodological Considerations

Q. What analytical techniques are critical for assessing H-Asn-OtBu·HCl stability under varying pH conditions?

- HPLC-UV: Monitor degradation products at 214 nm (amide bond absorption) .

- Circular Dichroism (CD): Track conformational changes in aqueous buffers .

- Accelerated Stability Testing: Expose samples to 40°C/75% RH and compare degradation rates .

Q. How can researchers validate the enantiomeric purity of H-Asn-OtBu·HCl in asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.